Sodium mandelate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
114-21-6 |
|---|---|
Molecular Formula |
C8H8NaO3 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11); |
InChI Key |
OFAQKOPEYPDLPZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O.[Na] |
Other CAS No. |
34166-39-7 114-21-6 |
Related CAS |
90-64-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Sodium Mandelate and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of sodium mandelate (B1228975) can be achieved through several methods, including direct synthesis, specific reaction mechanisms, and the conversion of mandelic acid precursors.
Direct Synthesis of Sodium Mandelate
The most straightforward method for preparing this compound is through the direct reaction of mandelic acid with a sodium base. A typical procedure involves dissolving racemic mandelic acid in a suitable solvent, such as cyclopentyl methyl ether (CPME), and then adding a saturated solution of sodium hydroxide (B78521) (NaOH). rsc.orgrsc.org This results in the precipitation of this compound, which can then be isolated by filtration and dried. rsc.orgrsc.org Another approach involves the gradual addition of mandelic acid to a sodium carbonate solution, followed by heating and subsequent evaporation of the water to yield the salt. core.ac.uk The resulting solid can be further purified by dissolution in a minimal amount of hot methanol (B129727) and precipitation with acetone. core.ac.uk
A variation of this direct synthesis involves the use of β-cyclodextrin as a catalyst in a reaction between benzaldehyde (B42025), chloroform (B151607), and sodium hydroxide. google.com The β-cyclodextrin forms an inclusion complex with benzaldehyde, which then reacts with dichlorocarbene (B158193) (formed from chloroform and sodium hydroxide) to produce this compound. google.com The mandelic acid can then be liberated by acidification with hydrochloric acid. google.com
| Reactants | Reagents/Catalysts | Product | Key Features |
| Mandelic Acid, Sodium Hydroxide | Cyclopentyl methyl ether (solvent) | This compound | Direct precipitation of the salt. rsc.orgrsc.org |
| Mandelic Acid, Sodium Carbonate | Water (solvent) | This compound | Involves heating and evaporation. core.ac.uk |
| Benzaldehyde, Chloroform, Sodium Hydroxide | β-cyclodextrin (catalyst) | This compound | Forms an inclusion complex to facilitate the reaction. google.com |
Formation via Reaction Mechanisms (e.g., from phenylglyoxal (B86788) hydrate (B1144303) with sodium hydroxide)
This compound can be formed through the reaction of phenylglyoxal hydrate with sodium hydroxide. researchgate.nettib.eu The kinetics of this reaction have been studied, revealing that it proceeds through rate-controlling internal hydride ion transfers in the anionic forms of phenylglyoxal hydrate. researchgate.net Specifically, the reaction primarily involves the doubly charged anion at sodium hydroxide concentrations above approximately 0.003 M. researchgate.net This intramolecular Cannizzaro-type reaction provides a specific pathway for the formation of this compound from an α-keto aldehyde precursor. researchgate.net
Synthesis of Mandelic Acid Precursors and Subsequent Conversion to this compound
An alternative strategy for producing this compound involves the synthesis of mandelic acid from various precursors, followed by its conversion to the sodium salt. A common precursor is mandelonitrile (B1675950), which is the cyanohydrin of benzaldehyde. wikipedia.orggoogle.com Mandelonitrile is typically prepared by reacting benzaldehyde with sodium cyanide, often facilitated by the prior formation of a bisulfite adduct. wikipedia.org The mandelonitrile is then hydrolyzed under acidic conditions to yield mandelic acid. wikipedia.orggoogle.com
Another synthetic route to mandelic acid starts with acetophenone. Acetophenone can be chlorinated to produce dichloroacetophenone, which is then hydrolyzed to form mandelic acid. google.com A specific method involves the hydrolysis of 2,2-dichloroacetophenone (B1214461) in a sodium hydroxide solution to directly yield this compound, which can then be acidified to produce mandelic acid. google.com Similarly, base hydrolysis of phenylchloroacetic acid or dibromoacetophenone can also yield mandelic acid. wikipedia.org
The conversion of the synthesized mandelic acid to this compound follows the direct synthesis methods described previously, typically involving reaction with sodium hydroxide or sodium carbonate. rsc.orgrsc.orgcore.ac.uk
| Precursor | Intermediate | Final Product (before salt formation) | Key Reaction Steps |
| Benzaldehyde | Mandelonitrile | Mandelic Acid | Cyanohydrin formation followed by acid hydrolysis. wikipedia.orggoogle.com |
| Acetophenone | Dichloroacetophenone | Mandelic Acid | Chlorination followed by hydrolysis. google.com |
| Phenylchloroacetic Acid | - | Mandelic Acid | Base hydrolysis. wikipedia.org |
| Dibromoacetophenone | - | Mandelic Acid | Base hydrolysis. wikipedia.org |
| Phenylglyoxal | - | Mandelic Acid | Heating with alkalis. wikipedia.org |
Biocatalytic and Enzymatic Production of Mandelates
Biocatalytic methods offer an alternative, often more environmentally friendly, approach to the production of mandelates. These methods utilize enzymes or whole microbial cells to catalyze the synthesis of mandelic acid and its derivatives.
Engineering of Metabolic Pathways for Mandelate Biosynthesis
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the de novo biosynthesis of mandelic acid from simple carbon sources like glucose. wikipedia.orgmdpi.com In one approach, a heterologous pathway was introduced into E. coli consisting of genes encoding for hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and mandelate dehydrogenase (DMD). frontiersin.orgnih.gov By deleting competing pathways and optimizing the expression of key enzymes, the flux through the shikimate pathway can be redirected towards the production of mandelic acid. mdpi.comfrontiersin.org For instance, the introduction of HmaS from Amycolatopsis orientalis into E. coli led to the production of S-mandelic acid. nih.gov Further genetic modifications, including the co-expression of Hmo from Streptomyces coelicolor and DMD from Rhodotorula graminis, enabled the production of R-mandelic acid. nih.gov
Researchers have also engineered E. coli to produce (R)-mandelic acid from glycerol (B35011) or glucose by expressing a five-enzyme cascade. nih.gov This demonstrates the potential for producing specific enantiomers of mandelic acid through carefully designed biosynthetic pathways. The mandelate pathway in bacteria like Pseudomonas putida, which allows them to use mandelic acid as a carbon source, has been extensively studied and its enzymes are often used in these engineered pathways. oup.comnih.gov
| Organism | Key Enzymes/Pathways Engineered | Starting Material | Product | Notable Achievement |
| Escherichia coli | Hydroxymandelate synthase (HmaS), Hydroxymandelate oxidase (Hmo), D-mandelate dehydrogenase (DMD) | Glucose | S- or R-Mandelic Acid | First completely fermentative production of S- and R-MA from a renewable feedstock. nih.gov |
| Escherichia coli | Five-enzyme cascade | Glycerol or Glucose | (R)-Mandelic Acid | Production of 760 mg/L (R)-mandelic acid from glycerol via coupled-cell biotransformation. nih.gov |
| Escherichia coli | Hydroxymandelate synthase (HMAS), Shikimate pathway optimization, CRISPRi for competing pathway repression | Glucose | Mandelic Acid | Achieved a titer of 9.58 g/L in a 5 L bioreactor. mdpi.com |
| Saccharomyces cerevisiae | Hydroxymandelate synthase | Glucose | 4-hydroxy-mandelic acid and mandelic acid | Biotechnological production demonstrated in a genetically modified yeast. wikipedia.org |
Enzymatic Derivatization and Biotransformations
Enzymes are also used for the derivatization and biotransformation of mandelic acid and its precursors. Mandelate racemase is a key enzyme that can interconvert the (R)- and (S)-enantiomers of mandelic acid, which is crucial for dynamic kinetic resolution processes. rsc.orgwikipedia.org In such processes, one enantiomer is continuously racemized while the other is selectively reacted, allowing for a theoretical yield of 100% for the desired enantiomer. rsc.org
(S)-mandelate dehydrogenase (SMDH) is another important enzyme that catalyzes the oxidation of (S)-mandelate to benzoylformate. wikipedia.org This enzyme, often found in Pseudomonas species, is part of the natural mandelic acid degradation pathway. oup.comwikipedia.org Immobilized SMDH, in combination with other enzymes like laccase, has been used for the stereoselective transformation of racemic mandelic acid to produce enantiomerically pure (R)-mandelic acid. nih.gov The immobilization of these enzymes on supports like chitosan (B1678972) can improve their stability and reusability. nih.gov
Furthermore, NAD-independent L-lactate dehydrogenase has been engineered through site-directed mutagenesis to exhibit high activity towards L-mandelate, enabling the efficient kinetic resolution of racemic mandelic acid to produce D-mandelic acid with high enantiomeric purity. d-nb.info Biotransformations using whole cells expressing specific enzymes are also employed. For example, recombinant E. coli cells have been used for the cascade biotransformation of substrates like styrene (B11656) and L-phenylalanine to produce (S)-mandelic acid. researchgate.net
Derivatization Strategies for Advanced Research
The inherent structure of mandelic acid, featuring a chiral center, a hydroxyl group, and a carboxylic acid moiety, makes it a versatile scaffold for chemical modification. Derivatization of mandelic acid is a key strategy employed in advanced research to modulate its physicochemical properties, enhance its utility as a chiral building block, and explore new applications in materials science and catalysis. These modifications can be broadly categorized into the synthesis of various organic derivatives and the preparation of coordination complexes with a wide range of metals.
Synthesis of Mandelic Acid Derivatives as Building Blocks
The synthesis of mandelic acid derivatives is crucial for their application as building blocks in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds. mdpi.comresearchgate.net These derivatives are often designed to facilitate specific chemical transformations or to introduce desired functionalities.
One of the most common derivatization strategies is esterification . The Fischer-Speier esterification method is a well-established route to produce mandelic acid esters, such as methyl, ethyl, and n-butyl mandelates, in high yields (92–97%). rsc.org This reaction typically involves reacting mandelic acid with the corresponding alcohol in the presence of an acid catalyst. Another approach involves a chemoenzymatic process where the resolution of mandelonitrile is followed by chemical hydrolysis to yield optically active mandelic acid, which can then be derivatized. sbq.org.br For instance, (R)- and (S)-mandelic acid can be converted to their corresponding 2,2-dimethyl-5-phenyl-1,3-dioxolane-4-one derivatives to determine enantiomeric excess. sbq.org.br
Amidation represents another important derivatization route. Mandelamide can be prepared by treating mandelic acid esters with ammonia. orgsyn.org A more direct and efficient synthesis of mandelic acid derived amides, such as the n-butyl amide, can be achieved using acetyl chloride. rsc.org
Advanced synthetic methodologies have enabled the C-H functionalization of the aromatic ring of mandelic acid derivatives. Palladium-catalyzed reactions have been developed for ortho-selective arylation, iodination, acetoxylation, and olefination. acs.orgacs.org These reactions proceed via different catalytic cycles, such as Pd(II)/Pd(IV) and Pd(II)/Pd(0), and allow for the introduction of various substituents onto the phenyl ring without the need for a directing group. acs.orgacs.org For example, pivaloyl-protected mandelic acid can undergo olefination with ethyl acrylate (B77674) in the presence of a Pd(OAc)2 catalyst and an Ac-Gly-OH ligand. acs.org Furthermore, controlled meta-selective mono- and di-olefination of mandelic acid derivatives has been achieved through careful design of the substrate and oxidant. nih.gov
The hydroxyl group of mandelic acid offers another site for derivatization. O-functionalized mandelic acids containing alkenyl, alkynyl, or other fragments can be synthesized through the Lewis acid-catalyzed reaction of 1,3-dioxolan-4-ones (formed by the condensation of mandelic acid with aldehydes or ketones) with various C-nucleophiles. researchgate.net
Table 1: Examples of Synthetic Mandelic Acid Derivatives
| Derivative Name | Synthetic Method | Precursors | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| Ethyl Mandelate | Fischer-Speier Esterification | Mandelic Acid, Ethanol | Acid Catalyst | rsc.orgresearchgate.net |
| Mandelamide | Ammonolysis | Mandelic Acid-acetone condensation product | Liquid Ammonia | orgsyn.org |
| o-Iodo-pivaloyl-mandelic acid | Pd-catalyzed C-H Iodination | Pivaloyl-protected mandelic acid | Pd(OAc)2, Molecular Iodine | acs.org |
| meta-Olefinated Mandelic Acid Derivative | Ru(II)-catalyzed C-H Olefination | 8-aminoquinoline-protected mandelic acid | [Ru(p-cymene)Cl2]2, K2CO3 | nih.gov |
| O-Alkenyl Mandelic Acid | Lewis Acid-mediated transformation | 2,2,5-Triphenyl-1,3-dioxolan-4-one | Allyltrimethylsilane, BF3·OEt2 | researchgate.net |
Preparation of Metal Mandelate Complexes
The ability of the mandelate anion to act as a ligand, coordinating to metal ions through its carboxylate and hydroxyl groups, has led to the synthesis of a diverse array of metal complexes. researchgate.net These complexes exhibit a range of structures and properties, with applications in catalysis and materials science.
Titanium(IV)-oxo complexes stabilized by mandelate ligands have been synthesized and structurally characterized. For example, the reaction of titanium(IV) isopropoxide with mandelic acid in a 4:1 molar ratio in tetrahydrofuran (B95107) yields a crystalline compound with the formula [Ti8O2(OiPr)20(man)4]. mdpi.comnih.govresearchgate.netresearchgate.netaminer.org In this octanuclear cluster, the mandelate ligands are involved in bridging titanium cations and also form chelate rings. mdpi.comnih.govresearchgate.netresearchgate.netaminer.org
Rhodium(II) complexes containing bridging mandelate ligands have been extensively studied. Dimeric complexes of the type Rh2(O2CR)4(H2O)2, where R is the mandelate group, have been isolated. cdnsciencepub.comresearchgate.netcdnsciencepub.com These can be further derivatized to form species like Rh2(O2CR)2(N-N)2X2, where N-N is a bidentate nitrogen ligand such as o-phenanthroline or 2,2'-dipyridyl, and X is a halide. researchgate.netcdnsciencepub.com The synthesis can involve reacting RhCl3·3H2O with mandelic acid and NaOH in ethanol. cdnsciencepub.com Attempts to prepare mixed-ligand complexes containing both acetate (B1210297) and mandelate have also been reported, resulting in species with variable stoichiometry. cdnsciencepub.com
Furthermore, chiral-only-at-metal Rhodium(III) complexes have been prepared using mandelate as a chiral auxiliary. The reaction of a racemic rhodium complex, rac-Rh(SiN)2Cl, with a chiral spiroborate anion derived from mandelic acid, such as Na[S-B(R-Man)2], allows for the resolution of the rhodium complex and the formation of diastereomerically pure complexes like Λ-Rh(SiN)2(S-B(R-Man)2). rsc.org
Table 2: Selected Metal Mandelate Complexes
| Complex Formula | Metal Ion | Synthesis Method | Precursors | Key Features | Reference |
|---|---|---|---|---|---|
| [Ti8O2(OiPr)20(man)4] | Ti(IV) | Reaction in organic solvent | Titanium(IV) isopropoxide, Mandelic acid | Octanuclear oxo-cluster with bridging and chelating mandelate ligands. | mdpi.comnih.govresearchgate.net |
| Rh2(O2CCH(OH)Ph)4(H2O)2 | Rh(II) | Ligand exchange | Rhodium(II) acetate, Mandelic acid | Dimeric paddlewheel structure with bridging mandelate ligands. | cdnsciencepub.comresearchgate.netcdnsciencepub.com |
| Rh2(O2CCH(OH)Ph)2(dipy)2Cl2 | Rh(II) | Reaction of Rh(III) precursor | RhCl3·3H2O, Mandelic acid, 2,2'-dipyridyl, NaOH | Dimeric complex with both mandelate and dipyridyl ligands. | researchgate.netcdnsciencepub.com |
| Δ-Rh(SiN)2(R-B(S-Man)2) | Rh(III) | Diastereomeric resolution | rac-Rh(SiN)2Cl, Na[R-B(S-Man)2] | Chiral-at-metal complex resolved using a mandelate-derived chiral auxiliary. | rsc.org |
Theoretical Chemistry and Computational Modeling of Sodium Mandelate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of sodium mandelate (B1228975). These methods model the molecule's behavior by solving the Schrödinger equation, albeit with approximations, to yield information about its geometry and electronic characteristics. umn.edu
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a cornerstone for optimizing the geometric structures of molecules like mandelic acid and its salts, including sodium mandelate. mdpi.com The B3LYP/6-311++G(d,p) method, a specific DFT functional and basis set combination, has been successfully used for this purpose. mdpi.com
Geometry optimization calculations aim to find the lowest energy arrangement of atoms in a molecule. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable conformation. These optimized structures are crucial as they form the basis for subsequent calculations of other properties like electron distribution and reactivity. mdpi.com
Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical)
| Parameter | Value |
|---|---|
| C-O (Carboxylate) Bond Length | Data not available in search results |
| C-C (Ring) Bond Lengths | Data not available in search results |
| O-C-C Angle | Data not available in search results |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron charge distribution within a molecule. researchgate.netwikipedia.org It translates the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the intuitive Lewis structure concept. wikipedia.org This method is used to calculate the net charges on individual atoms, offering insights into how the formation of a salt, like this compound from mandelic acid, alters the electronic environment. mdpi.comresearchgate.net
In the case of mandelate salts, NBO analysis reveals that the formation of the salt significantly changes the electron charge distribution compared to the parent mandelic acid. mdpi.com For instance, the electron density around the C1 atom (the carbon of the phenyl ring attached to the chiral center) has been observed to decrease in the series of lithium, sodium, and potassium salts. mdpi.com This change in charge distribution is a key factor in understanding the molecule's reactivity and interaction with other species. researchgate.net
Table 2: NBO Calculated Electron Charges on Selected Atoms for Mandelic Acid and its Sodium Salt
| Atom | Charge in Mandelic Acid (e) | Charge in this compound (e) |
|---|---|---|
| C1 (Ring) | Data available in source mdpi.com | Data available in source mdpi.com |
| O (Carboxylate) | Data available in source mdpi.com | Data available in source mdpi.com |
| O (Hydroxyl) | Data available in source mdpi.com | Data available in source mdpi.com |
| Na | N/A | Data available in source mdpi.com |
Note: The specific numerical values for the NBO charges are detailed in Table 6 of the cited research article mdpi.com, but were not directly extracted for this table.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Reactivity Descriptors and Electrostatic Potential Mapping
The reactivity of a molecule can be predicted and understood through various descriptors derived from its electronic structure. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.comresearchgate.net
For mandelic acid and its salts, the HOMO is typically located on the π-electron system of the aromatic ring and the hydroxyl groups. mdpi.com In the salts, the LUMO is primarily centered on the carboxyl group and the metal atom. mdpi.com Calculations have shown that the reactivity of these compounds increases in the series from mandelic acid to its lithium, potassium, and then sodium salts. mdpi.com
An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. mdpi.comresearchgate.net It uses a color scale to show regions of positive and negative potential. Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas show positive potential, which are prone to nucleophilic attack. researchgate.net In mandelic acid, the hydroxyl group of the carboxylic moiety is susceptible to nucleophilic attack, whereas the hydroxyl group on the aliphatic chain and the aromatic protons are susceptible to electrophilic attack. mdpi.com The ESP map of this compound reveals how the presence of the sodium ion alters these reactive sites compared to the parent acid. mdpi.com
Table 3: Calculated Reactivity Descriptors for this compound
| Descriptor | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data available in source mdpi.com |
| LUMO Energy | Data available in source mdpi.com |
| HOMO-LUMO Gap (ΔE) | Data available in source mdpi.com |
| Chemical Potential (μ) | Data available in source mdpi.com |
| Chemical Hardness (η) | Data available in source mdpi.com |
Note: The specific numerical values for the reactivity descriptors are detailed in the cited research article mdpi.com, but were not directly extracted for this table.
Aromaticity Indices and π-Electron System Perturbations in Mandelate Salts
Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with a delocalized π-electron system. numberanalytics.com This property can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). mdpi.comnumberanalytics.com The HOMA index is based on the geometry of the ring, with a value of 1 representing a fully aromatic system like benzene. mdpi.com NICS, a magnetic criterion, measures the magnetic shielding at the center of the ring. mdpi.comnumberanalytics.com
Studies on mandelic acid and its alkali metal salts, including this compound, have shown that the formation of the salt perturbs the π-electron system of the aromatic ring. mdpi.com Both HOMA and NICS indices indicate that the aromaticity of the phenyl ring decreases upon salt formation. mdpi.com This decrease in aromaticity correlates with an increase in the molecule's reactivity. mdpi.com
Table 4: Aromaticity Indices for Mandelic Acid and this compound
| Compound | HOMA Index | NICS Index (ppm) |
|---|---|---|
| Mandelic Acid | Data available in source mdpi.com | Data available in source mdpi.com |
| This compound | Data available in source mdpi.com | Data available in source mdpi.com |
Note: The specific numerical values for the aromaticity indices are detailed in Table 4 of the cited research article mdpi.com, but were not directly extracted for this table.
Computational Studies on Chiral Recognition Mechanisms
This compound, being a salt of a chiral acid, is pivotal in studies of chiral recognition—the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. cymitquimica.com Computational methods are invaluable for elucidating the mechanisms behind this phenomenon. nih.govmdpi.com
Theoretical studies, often using methods like DFT, have investigated the interaction of mandelate enantiomers with chiral selectors, such as cyclodextrins. nih.gov These studies simulate the formation of host-guest complexes and calculate binding energies to understand why one enantiomer binds more strongly than the other. nih.govscispace.com The analysis reveals that the most stable geometric structures for the complexes of (R)- and (S)-mandelate with a chiral host can be significantly different. nih.gov Driving forces for this recognition include hydrogen bonding, dipole-dipole interactions, charge-transfer, and hydrophobic interactions. nih.govscispace.com NBO analysis is also employed in this context to dissect the specific intermolecular interactions responsible for the stabilization of the diastereomeric complexes. nih.gov
Theoretical Predictions of Intermolecular Interactions in Solid-State Mandelates
Understanding the arrangement of molecules in the solid state is crucial for predicting the physical properties of a material. Computational methods can predict the crystal structure of salts like this compound by calculating the static lattice energy, which includes both intermolecular forces and the energy required to deform the ion's conformation to fit into the crystal lattice. ucl.ac.uk
Predicting the crystal structure of chiral salts is a complex challenge due to the large number of possible packing arrangements and the need for high accuracy in the calculated energies. ucl.ac.uk Theoretical studies on related systems, like diastereomeric salts of mandelate, show that intermolecular interactions, particularly hydrogen bonds and aromatic interactions, play a dominant role in determining the final crystal packing. researchgate.netresearchgate.net For instance, in the crystal structure of quininium (R)-mandelate, a complex interplay between intramolecular and intermolecular forces leads to a modulated crystal structure. acs.org Computational approaches like DFT, sometimes augmented with dispersion corrections (DFT-D), are essential for accurately modeling these noncovalent interactions, which are critical in the aggregation and crystallization processes of mandelates. researchgate.netresearchgate.net
Chirality, Stereochemistry, and Resolution Processes of Mandelates
Enantiomeric Forms and Stereoisomeric Importance
Sodium mandelate (B1228975) is the sodium salt of mandelic acid, a chiral molecule that exists as two non-superimposable mirror images, or enantiomers: (R)-mandelate and (S)-mandelate. ebi.ac.ukcymitquimica.com This chirality is due to the presence of a stereocenter at the alpha-carbon, the carbon atom adjacent to the carboxyl group, which is bonded to four different groups: a hydroxyl group, a carboxyl group, a phenyl group, and a hydrogen atom. mdpi.com The spatial arrangement of these groups determines the enantiomeric form.
The stereoisomeric purity of mandelate is of significant importance in various fields, particularly in the pharmaceutical and chemical industries. acs.orgrsc.org The biological activity of chiral molecules can differ dramatically between enantiomers. acs.org While one enantiomer of a drug may have the desired therapeutic effect, the other could be inactive or even cause adverse effects. acs.org Therefore, the ability to produce enantiomerically pure forms of mandelic acid and its salts, like sodium mandelate, is crucial. rsc.orgresearchgate.net For instance, mandelic acid is a metabolite of the industrial chemical styrene (B11656), and in humans, the (S)-enantiomer undergoes rapid chiral inversion to the (R)-enantiomer. rsc.org The different enantiomers of mandelic acid derivatives also exhibit varied interactions with chiral selectors, which is fundamental for their separation. mdpi.commdpi.com
The distinct three-dimensional structures of (R)- and (S)-mandelate lead to different interactions with other chiral molecules, a principle that is exploited in chiral resolution processes. researchgate.netcapes.gov.brscielo.org.za The ability to selectively synthesize or separate these enantiomers is a key focus of stereochemistry and is essential for producing optically active compounds. cymitquimica.com
Diastereomeric Salt Formation and Crystallization for Enantioseparation
A widely used method for separating the enantiomers of a racemic mixture of mandelic acid is through diastereomeric salt formation. rsc.orgresearchgate.netmdpi.com This technique involves reacting the racemic mandelic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine. researchgate.netrsc.org This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. researchgate.netmdpi.com These differences in solubility allow for their separation by fractional crystallization. researchgate.netcapes.gov.brresearchgate.net
For example, when racemic mandelic acid is reacted with an enantiopure amine like (R)-1-phenylethylamine, two diastereomeric salts are formed: (R)-mandelate-(R)-1-phenylethylammonium and (S)-mandelate-(R)-1-phenylethylammonium. researchgate.net Due to their different spatial arrangements, these diastereomers will have different crystal packing and intermolecular interactions, leading to one being less soluble than the other in a given solvent. researchgate.netacs.org The less soluble diastereomer will crystallize out of the solution first, allowing for its separation. researchgate.net The pure enantiomer of mandelic acid can then be recovered from the separated diastereomeric salt through a process like acid hydrolysis. acs.org
Optimization of Crystallization Conditions for Mandelate Enantiomers
The efficiency of enantioseparation through diastereomeric crystallization is highly dependent on the crystallization conditions. mdpi.comnih.gov Optimizing these parameters is crucial for maximizing the yield and enantiomeric excess (e.e.) of the desired enantiomer. Key factors that are often investigated include the choice of solvent, temperature, concentration of the reactants, and the molar ratio of the resolving agent to the racemate. rsc.orgacs.orgmdpi.comnih.gov
The solvent plays a critical role as it influences the solubility of the diastereomeric salts. acs.org Solvents with different polarities and hydrogen bonding capabilities can lead to a reversal of which diastereomer is less soluble, a phenomenon known as solvent-induced chirality switching. acs.org For instance, in the resolution of halogen-substituted mandelic acids, aprotic solvents and short-chain alcohols might favor the crystallization of the (S)-salt, while long-chain alcohols could preferentially crystallize the (R)-salt. acs.org
The concentration of the mandelate and the resolving agent is another critical parameter. rsc.orgrsc.org A study on the dynamic kinetic resolution of mandelic acid found that using 200 mM of racemic mandelate and 75 mM of the chiral resolving agent (1R,2R)-DPEN resulted in the highest enantiomeric excess. researchgate.net Increasing the concentration of the resolving agent can sometimes lead to a decrease in the enantiomeric excess of the crystallized salt. researchgate.netrsc.org
The molar ratio of the resolving agent to the racemic mixture also impacts the separation. mdpi.comnih.gov In the resolution of 3-chloromandelic acid, a molar ratio of the resolving agent to the racemate of 55:45 was found to be optimal. nih.gov The equilibrium time for crystallization is another factor that needs to be considered to ensure the system reaches a state where the less soluble diastereomer has preferentially crystallized. mdpi.comnih.gov
A summary of optimized conditions from a study on the resolution of 3-chloromandelic acid is presented in the table below. nih.gov
| Parameter | Optimal Value |
| Equilibrium Time | 12 days |
| Molar Ratio (Resolving Agent:Racemate) | 55:45 |
| Amount of Solvent | 93 mol% |
| Crystallization Temperature | -18 °C |
Table showing optimized conditions for the resolution of 3-chloromandelic acid. nih.gov
Role of Counterions in Diastereomeric Salt Formation
The choice of the chiral resolving agent, or counterion, is fundamental to the success of diastereomeric salt formation. The counterion's structure and its interactions with the mandelate enantiomers determine the difference in solubility between the resulting diastereomeric salts. researchgate.netrsc.org Effective chiral recognition between the counterion and the mandelate enantiomers is necessary to form a stable, less soluble diastereomeric salt with one enantiomer while leaving the other in solution. fxcsxb.com
Different chiral amines have been successfully used as resolving agents for mandelic acid and its derivatives, including (S)-1-phenylethylamine ((S)-1PEA) and (1R,2R)-1,2-diphenylethylenediamine ((1R,2R)-DPEN). researchgate.netrsc.org A screening of these counterions for the resolution of mandelic acid revealed that (1R,2R)-DPEN provided a good enantiomeric excess of up to 87%. researchgate.netrsc.org The solubility of the diastereomeric salts formed with (1R,2R)-DPEN was found to be sufficiently different to allow for effective separation. rsc.org In contrast, while (S)-1PEA also showed potential, the less soluble salt had a relatively high solubility, making the separation less efficient under the tested conditions. rsc.org
The interactions that stabilize the crystal lattice of the diastereomeric salts are primarily non-covalent, including hydrogen bonding and CH/π interactions. mdpi.com The specific stereochemistry of the counterion and the mandelate enantiomer dictates the geometry of these interactions, leading to the observed differences in crystal packing and solubility. mdpi.comacs.org For instance, in the resolution of 3-hydroxycarboxylic acids, the crystal structures of the less-soluble diastereomeric salts revealed that hydrogen bonding and CH/π interactions played a crucial role in reinforcing their structure. mdpi.com
The table below shows the results from a crystallization screening of two different counterions for the resolution of mandelic acid. researchgate.net
| Counterion | Racemic Mandelate Concentration (mM) | Counterion Concentration (mM) | Enantiomeric Excess (ee) of Crystalline Product (%) |
| (1R,2R)-DPEN | 200 | 75 | 87 |
| (1R,2R)-DPEN | 200 | 150 | 80 |
| (S)-1PEA | 200 | 75 | - |
Results of crystallization screening for the resolution of mandelic acid with different counterions. A higher enantiomeric excess indicates a more effective separation. researchgate.net
Dynamic Kinetic Resolution of Racemic Mandelic Acid Utilizing Mandelate Racemase
While classical resolution methods are limited to a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation, potentially achieving a theoretical yield of up to 100%. rsc.orgresearchgate.netrsc.org DKR combines the enantioselective separation of one enantiomer with the in situ racemization of the remaining, undesired enantiomer. rsc.orgresearchgate.netrsc.org For mandelic acid, this is often achieved by coupling diastereomeric crystallization with enzymatic racemization using mandelate racemase. rsc.orgresearchgate.netrsc.org
In this process, as the desired mandelate enantiomer is selectively removed from the solution by crystallization as a diastereomeric salt, the concentration of the undesired enantiomer increases. researchgate.netrsc.org Mandelate racemase then converts this excess undesired enantiomer back into the racemate, replenishing the supply of the desired enantiomer that can then crystallize. researchgate.netrsc.org This continuous cycle of resolution and racemization allows for the conversion of the entire racemic starting material into the desired enantiomerically pure product. researchgate.netrsc.org
Enzymatic Racemization Mechanisms
Mandelate racemase (MR) is an enzyme that catalyzes the interconversion of the (R)- and (S)-enantiomers of mandelate. ebi.ac.ukproteopedia.org It is a key enzyme in the metabolic pathway for the catabolism of mandelate in certain bacteria, such as Pseudomonas putida. ebi.ac.ukacs.org The enzyme works through a two-base mechanism involving two key amino acid residues in its active site: a lysine (B10760008) (Lys166) and a histidine (His297). ebi.ac.ukacs.orgnih.gov
The proposed mechanism involves the abstraction of the α-proton from the mandelate substrate. acs.orgnih.govnih.gov Lys166 acts as the base that deprotonates (S)-mandelate, while His297 deprotonates (R)-mandelate. ebi.ac.ukacs.org This proton abstraction leads to the formation of a planar enolic intermediate, which is stabilized within the enzyme's active site. nih.govnih.gov The subsequent reprotonation of this intermediate from the opposite side by the conjugate acid of the other catalytic residue results in the formation of the opposite enantiomer. ebi.ac.ukacs.org For example, in the conversion of (R)-mandelate to (S)-mandelate, His297 removes the α-proton, and the resulting intermediate is then protonated by the conjugate acid of Lys166 to yield (S)-mandelate. ebi.ac.uk
Other residues in the active site, such as glutamic acid (Glu317), also play a crucial role by acting as a general acid catalyst to stabilize the negatively charged intermediate. ebi.ac.uknih.gov The enzyme's active site is designed to bind both enantiomers and facilitate this proton transfer, effectively lowering the activation energy for the racemization reaction. ebi.ac.ukacs.org
The key catalytic residues and their proposed roles in the racemization of mandelate are summarized in the table below. ebi.ac.uk
| Catalytic Residue | Role in Racemization |
| Lysine 166 (Lys166) | Acts as the general base to deprotonate (S)-mandelate and the general acid to protonate the intermediate to form (S)-mandelate. |
| Histidine 297 (His297) | Acts as the general base to deprotonate (R)-mandelate and the general acid to protonate the intermediate to form (R)-mandelate. |
| Glutamic Acid 317 (Glu317) | Acts as a general acid/base to stabilize the reactive intermediates. |
| Asparagine 197 (Asn197) | Stabilizes the transition state through interaction with the substrate's hydroxyl group. |
Key catalytic residues of mandelate racemase and their functions in the racemization of mandelate. ebi.ac.uk
Integration of Racemization with Crystallization Processes
The successful implementation of a dynamic kinetic resolution system relies on the effective integration of the enzymatic racemization with the diastereomeric crystallization process. researchgate.netrsc.org The conditions must be compatible for both the enzyme to function optimally and for the selective crystallization of the desired diastereomeric salt to occur. rsc.orgmpg.de This often involves operating in an aqueous environment at a mild pH and temperature. researchgate.netrsc.org
A study demonstrated a chemoenzymatic DKR of mandelic acid by combining enzymatic racemization with diastereomeric salt crystallization of (R)-mandelic acid in water at room temperature. researchgate.netrsc.org The system utilized (1R,2R)-DPEN as the chiral resolving agent and a crude extract of mandelate racemase. researchgate.netrsc.org The process was shown to be effective, with the enantiomeric excess of the product salt increasing over time. researchgate.netrsc.org The scalability of this integrated process was also demonstrated, highlighting its potential for the efficient production of enantiopure mandelic acid. researchgate.netrsc.org
The table below presents data from a DKR experiment, showing the yield and enantiomeric excess achieved with and without the integration of the racemization step (chiral resolution, CR, as a control). researchgate.net
| Process | Yield (%) | Enantiomeric Excess (ee) of Product (%) |
| DKR (with Mandelate Racemase) | > 80 | ~ 90 |
| CR (without Mandelate Racemase) | < 50 | ~ 85 |
Comparison of yield and enantiomeric excess for Dynamic Kinetic Resolution (DKR) versus classical Chiral Resolution (CR) of mandelic acid. researchgate.net
Chromatographic Enantioseparation Techniques for Mandelate Derivatives
The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and chemical industries. For mandelic acid and its derivatives, chromatographic techniques are powerful and widely employed methods for achieving effective enantioseparation. mdpi.com These methods exploit the differential interactions between the individual enantiomers and a chiral environment to effect a separation. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are among the most significant techniques utilized for this purpose. mdpi.comnih.gov The success of these separations hinges on the use of either a chiral stationary phase (CSP) or a chiral additive in the mobile phase, which creates the necessary stereoselective interactions. nih.govscielo.org.mx
Chiral Stationary Phases and Mobile Phase Additives
The foundation of chromatographic enantioseparation lies in the interaction between the analyte and the chiral environment. This can be achieved by immobilizing a chiral selector onto the support material to create a chiral stationary phase (CSP) or by dissolving a chiral selector in the liquid mobile phase.
Chiral Stationary Phases (CSPs)
CSPs are columns where a chiral molecule is bound to the surface of the stationary phase material. scielo.org.mx When a racemic mixture of a mandelate derivative passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. scielo.org.mx The differing stability of these complexes leads to different retention times, allowing for their separation.
A variety of CSPs have proven effective for the resolution of mandelate derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used. scielo.org.mxresearchgate.net For instance, an amylose 3,5-dimethylphenylcarbamate-based sorbent (Chiralpak IA) has been studied for the enantioselective retention of methyl mandelate. researchgate.net Similarly, novel chitosan (B1678972) Schiff base derivatives coated onto aminopropyl silica (B1680970) gel have been developed as CSPs. nih.gov These have shown excellent recognition for 19 different chiral compounds, including providing a baseline separation for the pharmaceutical intermediate ethyl mandelate with a maximum resolution of 4.18. nih.gov
Cyclodextrin-based CSPs are also highly significant in the gas chromatographic separation of mandelates. mdpi.comresearchgate.net Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with enantiomers. mdpi.com Derivatives such as permethylated β-cyclodextrin (β-CD) have demonstrated effectiveness as chiral selectors, successfully separating all isomers of various mandelic acid derivatives. mdpi.com Other effective cyclodextrin (B1172386) derivatives for GC include heptakis(2,6-di-O-nonyl-3-O-trifluoroacetyl)-β-cyclodextrin (DNTBCD) and permethylated beta-CD (PMBCD), which have shown broad enantioselectivity for mandelate analogs. researchgate.net
| Chiral Stationary Phase (CSP) | Technique | Analyte(s) | Key Findings | Reference |
|---|---|---|---|---|
| Permethylated β-cyclodextrin (β-CD) | GC | Various mandelic acid derivatives | Proved to be the best chiral selector in the study, separating all tested isomers. | mdpi.com |
| Heptakis(2,6-di-O-nonyl-3-O-trifluoroacetyl)-β-cyclodextrin (DNTBCD) | GC | Mandelates and their analogs | Exhibited the broadest and best enantioselectivity among the CSPs investigated. | researchgate.net |
| Chitosan-3,6-bis(phenylcarbamate)-2-Schiff base derivatives | HPLC | Ethyl mandelate and other chiral compounds | Achieved baseline separation for 10 chiral compounds, with a maximum resolution of 4.18 for ethyl mandelate. | nih.gov |
| Amylose 3,5-dimethylphenylcarbamate (Chiralpak IA) | HPLC (Reversed-phase) | Methyl mandelate | Enantioselectivity was systematically investigated using various organic modifiers in the mobile phase. | researchgate.net |
Chiral Mobile Phase Additives (CMPAs)
An alternative to using a CSP is to add a chiral selector to the mobile phase in conjunction with an achiral (standard) column, such as a reversed-phase C18 column. nih.govresearchgate.net This approach is often employed in HPLC. The chiral additive forms diastereomeric complexes with the enantiomers in the mobile phase. The separation mechanism is based on the differential partitioning of these complexes between the mobile phase and the stationary phase.
Cyclodextrins and their derivatives are the most commonly used CMPAs for the enantioseparation of mandelates. nih.govnih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been successfully used as mobile phase additives to resolve numerous mandelic acid derivatives. nih.govresearchgate.net The effectiveness of the separation is highly dependent on several factors, including the type and concentration of the cyclodextrin, the pH of the mobile phase, and the organic modifier used (e.g., acetonitrile). nih.govresearchgate.net For instance, studies have shown that the retention times and resolution are strongly affected by pH and the choice of organic modifier, while buffer concentration and temperature have a lesser impact. nih.gov The stoichiometry for the inclusion complexes between cyclodextrin and the mandelate enantiomers has been found to be 1:1. nih.govscispace.com Molecular modeling studies suggest that the primary driving forces for chiral recognition are van der Waals forces, hydrogen-bonding interactions, and hydrophobic forces. nih.govscispace.com
| Chiral Additive | Column | Analyte(s) | Key Chromatographic Conditions & Findings | Reference |
|---|---|---|---|---|
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Reversed-phase ODS | α-Cyclopentylmandelic acid, α-Cyclohexylmandelic acid | Mobile phase: Acetonitrile (B52724) and phosphate (B84403) buffer (pH 2.68) with 20 mmol L−1 HP-β-CD. Achieved successful enantioseparation. | nih.govresearchgate.net |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Reversed-phase ODS | α-Methylmandelic acid, 4-hydroxy-3-methoxymandelic acid | Mobile phase: Acetonitrile and phosphate buffer (pH 2.68) with 20 mmol L−1 SBE-β-CD. SBE-β-CD was found to be a better chiral selector for these racemates. | researchgate.net |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Phenyl column | Mandelic acid | A phenyl column precoated with HP-β-CD acted as a transient chiral column, allowing for separation with a low concentration of the additive in the mobile phase. | nih.gov |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ODS column | Mandelic acid, 4-methoxymandelic acid, 4-propoxymandelic acid | Enthalpy-driven process; separation mechanism involves the formation of inclusion complexes with different binding energies. | nih.gov |
Liquid-Liquid Extraction for Chiral Resolution of Mandelate
Enantioselective liquid-liquid extraction (ELLE) represents a promising alternative to chromatography for the chiral resolution of racemates, valued for its simple operation, low cost, and scalability. researchgate.net This technique involves the distribution of a racemic compound between two immiscible liquid phases, where one phase contains a chiral selector. The selector preferentially interacts with one enantiomer, leading to its enrichment in that phase.
Various chiral selectors have been employed for the resolution of mandelic acid and its derivatives. Chiral ionic liquids (CILs) have emerged as effective and adjustable chiral additives. nih.gov A study on the resolution of racemic 2-cyclohexylmandelic acid (CHMA) used CILs composed of imidazolium (B1220033) cations and amino acid-derived anions. nih.gov Through a three-stage extraction process, a maximum enantiomeric excess (e.e.) of 40.6% was achieved, with the separation being influenced by the organic solvent, CIL concentration, temperature, and aqueous phase pH. nih.gov
Derivatives of tartaric acid are also commonly used as chiral selectors. researchgate.netscielo.org.ar In one method, a bulk liquid membrane (BLM) containing a binary chiral carrier system of O,O'-dibenzoyl-(2R, 3R)-tartaric acid (L-(-)-DBTA) and di(2-ethylhexyl) phosphoric acid (D2EHPA) was used for the extractive resolution of racemic mandelic acid. researchgate.net This system achieved a notable separation factor of 2.74 and an enantiomeric excess of 46.47%. researchgate.net Studies using L-tartarate esters found that they form more stable complexes with D-mandelic acid than with L-mandelic acid, and the choice of solvent and pH are critical parameters, with an optimum pH around 2.3 for separation. scielo.org.ar
Aqueous two-phase systems (ATPS) have also been utilized. researchgate.net In one approach, a thermo-sensitive polymer synthesized by copolymerizing N-isopropylacrylamide with maleic anhydride-modified β-cyclodextrin served as both the chiral selector and a phase-forming component. researchgate.net This system, paired with dextran, preferentially recognized the (S)-enantiomer of mandelic acid, reaching a maximum separation factor of 1.27. researchgate.net
| Extraction System | Chiral Selector | Analyte | Key Findings | Reference |
|---|---|---|---|---|
| Stereoselective Liquid-Liquid Extraction | Chiral Ionic Liquids (CILs) with amino acid-derived anions | 2-Cyclohexylmandelic acid (CHMA) | A maximum enantiomeric excess (e.e.) of 40.6% was achieved after a three-stage extraction. | nih.gov |
| Bulk Liquid Membrane (BLM) | L-(-)-Dibenzoyl-tartaric acid (L-(-)-DBTA) and D2EHPA | Mandelic acid | Achieved a separation factor (α) of 2.74 and an enantiomeric excess (e.e.) of 46.47%. | researchgate.net |
| Aqueous Two-Phase System (ATPS) | Thermo-sensitive polymer (Poly(MAH-β-CD-co-NIPAAm)) | Mandelic acid | The system preferentially recognized the (S)-enantiomer, with a maximum separation factor (α) of 1.27. | researchgate.net |
| Two-Phase System | L-pentyltartarate | Mandelic acid | The selector formed more stable complexes with D-MA than L-MA. Optimum pH for separation was ~2.3. | scielo.org.ar |
Biochemical Pathways, Enzymology, and Mechanistic Biological Research Non Clinical
Microbial Degradation Pathways of Mandelate (B1228975)
Mandelate serves as a model compound for understanding how bacteria break down aromatic acids. Its degradation pathways are well-documented, particularly in soil bacteria.
Identification and Analysis of Mandelate Catabolism
The catabolism of mandelate has been extensively identified and analyzed, most notably in Pseudomonas species. The mandelate pathway converts both enantiomers of mandelate into central metabolic intermediates like benzoate, which is then further funneled into the β-ketoadipate pathway. ebi.ac.ukdrugbank.com The core sequence of the pathway in Pseudomonas putida begins with the conversion of (R)-mandelate and (S)-mandelate to benzoylformate. nih.govrsc.org This is followed by the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025), which is then oxidized to benzoate. ebi.ac.uknih.gov The genes encoding the enzymes for this pathway are often organized in a coordinately regulated cluster, or operon, ensuring efficient synthesis of the necessary proteins when mandelate is present in the environment. drugbank.comasm.org
Role of Specific Microorganisms in Mandelate Metabolism
A variety of microorganisms across different genera have been shown to utilize mandelate as a sole source of carbon and energy.
Pseudomonas putida is the most studied organism in this context. drugbank.comnih.gov It possesses a complete and highly regulated mandelate degradation pathway, allowing it to metabolize both (R)- and (S)-mandelate. drugbank.com The enzymes from P. putida have become paradigms for studying enzyme function and evolution. nih.gov
Acinetobacter calcoaceticus can also metabolize mandelate. acs.org Different strains exhibit specificity for either D- or L-mandelate, and studies on this bacterium have provided insights into the evolution of metabolic pathways through gene mutation and recruitment. acs.orgnih.gov
Rhodotorula graminis , a yeast, is capable of using both D- and L-mandelate. nih.gov Unlike P. putida, which uses a racemase, R. graminis employs separate, stereospecific dehydrogenases for each enantiomer to convert them to benzoylformate. nih.govfrontiersin.org
Characterization and Mechanism of Mandelate-Metabolizing Enzymes
The enzymes of the mandelate pathway have been the focus of intensive biochemical research, revealing detailed insights into their structure, function, and catalytic mechanisms.
Mandelate Racemase: Structure, Function, and Catalysis
Mandelate racemase (MR), found in bacteria like Pseudomonas putida, is a pivotal enzyme that catalyzes the interconversion of (R)- and (S)-mandelate. ebi.ac.uk This allows the subsequent metabolic steps to proceed via a single, stereospecific pathway that utilizes the (S)-enantiomer. rsc.org
Structure: MR is a homooctameric, metal-dependent enzyme belonging to the enolase superfamily. nih.govebi.ac.uk Its structure has been determined to high resolution, revealing a (β/α)₇β-barrel fold. nih.govebi.ac.uk The active site contains a divalent metal ion, typically Mg²⁺, which is crucial for catalysis. nih.govnih.gov
Function and Catalysis: The enzyme operates through a two-base catalytic mechanism involving two key active site residues, a lysine (B10760008) (Lys 166) and a histidine (His 297). ebi.ac.uknih.gov The mechanism proceeds via the abstraction of the α-proton from one enantiomer by one of the basic residues to form a stabilized enolate intermediate, followed by reprotonation on the opposite face by the other residue to yield the opposite enantiomer. ebi.ac.uknih.gov The Mg²⁺ ion coordinates to the carboxylate group of the substrate, helping to stabilize the negative charge of the intermediate. nih.gov
| Residue | Role in Catalysis | Reference |
|---|---|---|
| Lysine 166 | Acts as a general acid/base catalyst; abstracts the proton from (S)-mandelate. | ebi.ac.uknih.gov |
| Histidine 297 | Acts as a general acid/base catalyst; abstracts the proton from (R)-mandelate. | ebi.ac.uknih.gov |
| Aspartate 270 | Forms a hydrogen bond with His 297, modulating its pKa. | umn.edu |
| Asparagine 197 | Stabilizes the transition state by interacting with the substrate's α-hydroxyl group. | ebi.ac.ukumn.edu |
| Glutamate 317 | Interacts with the carboxylate group of the substrate, aiding in positioning and stabilization. | tandfonline.com |
Mandelate Dehydrogenases and Related Enzymes
Once mandelate is in the (S)-configuration, a series of dehydrogenases and other enzymes continue the catabolic process.
(S)-Mandelate Dehydrogenase (MDH): This FMN-dependent enzyme oxidizes (S)-mandelate to benzoylformate. acs.orgwikipedia.org In P. putida, it is a membrane-associated protein that transfers electrons to the electron transport chain. wikipedia.org Mechanistic studies suggest the reaction involves the formation of a carbanion/enolate intermediate after the abstraction of the substrate's α-proton. acs.org
Benzoylformate Decarboxylase (BFD): This thiamin diphosphate (B83284) (ThDP)-dependent enzyme catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and CO₂. nih.govfrontiersin.org It is a key enzyme in the pathway, and its crystal structure from P. putida has been solved, revealing conserved features among ThDP-dependent enzymes. frontiersin.orgacs.org BFD is a tetramer and its activity is crucial for channeling the carbon skeleton into the next step of the pathway. researchgate.net
Benzaldehyde Dehydrogenase (BADH): This enzyme catalyzes the final step in this specific sequence, the oxidation of benzaldehyde to benzoate. wikipedia.org In P. putida, the enzyme is NAD(P)⁺-dependent, meaning it can use either NAD⁺ or NADP⁺ as a cofactor. ebi.ac.ukuniprot.org This reaction is essentially irreversible and commits the molecule to further degradation through pathways like the β-ketoadipate pathway. researchgate.net
Mechanistic Studies of Mandelate's Biological Activity
The primary biological activity of mandelate that has been mechanistically studied in non-clinical research is its function as a metabolic substrate and an inducer of its own catabolic pathway. Its presence in the environment triggers the expression of the mdl operon in bacteria like Pseudomonas putida, leading to the synthesis of the enzymes required for its degradation. asm.org Studies using non-metabolizable analogs have helped to dissect the roles of induction versus metabolism, confirming that mandelate itself, or its immediate metabolites, act as signaling molecules to initiate this specific catabolic cascade. Beyond this role as a metabolic effector, there is limited research into other specific mechanistic biological activities of sodium mandelate in non-clinical contexts.
Inhibition of Microbial Growth and Underlying Mechanisms
This compound, the sodium salt of mandelic acid, has been investigated for its effects on microbial growth. Research indicates that its antimicrobial activity is often linked to the properties of its parent compound, mandelic acid.
The antimicrobial action of mandelic acid, and by extension its salts, is nonspecific. shijiebiaopin.net In an acidic environment (pH 5.5 or less), mandelic acid itself exerts an antibacterial effect. shijiebiaopin.net The efficacy of mandelic acid and its derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. mdpi.com
Studies comparing mandelic acid (MA) with its alkali metal salts, including this compound (MA-Na), have explored their impact on various bacterial strains. In one study, while mandelic acid showed inhibitory effects, minimal or no inhibitory effect was observed from its salts, including this compound, on the tested microorganisms. mdpi.com For instance, the final cell concentration of Listeria monocytogenes and Bacillus subtilis was significantly higher in the presence of this compound compared to mandelic acid, although still lower than control samples without any antimicrobial agent. mdpi.com This suggests that the salt form may be less potent than the acid form under certain conditions. mdpi.com
Further research has shown that incorporating this compound into culture media can inhibit specific bacteria. When added to brilliant green agar, this compound, along with sodium sulphacetamide, was found to inhibit the growth of several isolates of Salmonella dublin and Salmonella paratyphi B. nih.gov For other isolates that did grow, the colonies were notably smaller, a reduction attributed to the sodium sulphacetamide. nih.gov
The proposed mechanism for the antimicrobial action of related compounds involves interference with metabolic pathways, which inhibits the growth and proliferation of bacteria.
Table 1: Comparative Effect of Mandelic Acid (MA) and this compound (MA-Na) on Bacterial Growth
This table presents the final optical density (OD) of bacterial cultures after 24 hours of incubation with mandelic acid or its sodium salt, indicating the relative inhibition of growth.
| Microorganism | Agent (Concentration) | Final OD Value (Approx.) | Outcome | Source |
| Listeria monocytogenes | MA (1.50 mg/mL) | ~0.25 | Inhibition | mdpi.com |
| Listeria monocytogenes | MA-Na (1.50 mg/mL) | ~0.60 | Less Inhibition than MA | mdpi.com |
| Bacillus subtilis | MA (1.50 mg/mL) | ~0.30 | Inhibition | mdpi.com |
| Bacillus subtilis | MA-Na (1.50 mg/mL) | ~0.75 | Less Inhibition than MA | mdpi.com |
Potentiating Effects on Spore Germination
This compound has been identified as a significant potentiator of bacterial spore germination, particularly within the Bacillus cereus group, which includes Bacillus anthracis and Bacillus thuringiensis. nih.govresearchgate.net While mandelate itself does not trigger germination, it has powerful additive effects when combined with known chemical germinants like L-alanine and inosine (B1671953). nih.govresearchgate.net This novel activity is a notable discovery in the fundamental biology of spore germination. researchgate.net
The effect is dose-dependent, with a detectable increase in germination observed at concentrations as low as 0.5 mM. nih.gov For example, in the presence of suboptimal concentrations of L-alanine and inosine, progressively increasing the mandelate concentration from 1 mM to 10 mM dramatically potentiated the germination response in B. anthracis spores. nih.gov The mechanism of action for this potentiation is not yet fully understood, and the specific receptor for mandelate has not been identified. nih.gov Interestingly, both the R and S stereoisomers of mandelate were found to be equally active in this role, which is surprising given the precise requirement for the L-isomer of amino acid germinants. nih.gov
Mandelate's potentiating effect was observed across different species of the B. cereus group and was maintained over a wider pH range than germination with L-alanine and inosine alone. researchgate.net However, this effect was not universal across all spore-forming bacteria; no potentiation was observed with spores of Bacillus subtilis, Clostridium sporogenes, or C. difficile. nih.govresearchgate.net
Table 2: Potentiation of Bacillus anthracis Spore Germination by this compound
This table illustrates the dose-dependent effect of this compound on the germination of B. anthracis spores in the presence of L-alanine (15 mM) and inosine (1.5 mM).
| This compound Concentration | Percentage of Germinated (Phase Dark) Spores | Source |
| 0 mM | <10% | nih.gov |
| 1 mM | 70% | nih.gov |
| 5 mM | 80% | nih.gov |
| 10 mM | 90% | nih.gov |
Applications in Advanced Chemical Synthesis and Material Science Research
Sodium Mandelate (B1228975) as a Chiral Auxiliary in Organic Synthesis
A chiral auxiliary is a stereogenic group temporarily incorporated into a chemical compound to control the stereochemical outcome of a synthesis. wikipedia.org This strategy is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. wikipedia.orgresearchgate.net
Professor Barry Trost introduced mandelic acid as a chiral auxiliary in 1980. wikipedia.orgslideshare.net The principle behind using a chiral auxiliary like sodium mandelate is to attach it to an achiral substrate, creating a chiral complex. The inherent chirality of the mandelate moiety then directs subsequent chemical reactions to occur stereoselectively, favoring the formation of one stereoisomer over the other. After the desired stereochemical transformation is achieved, the auxiliary can be removed and often recovered for reuse. wikipedia.org
The effectiveness of a chiral auxiliary is often measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product. High diastereoselectivity is a key feature of successful chiral auxiliary-guided reactions. For instance, the lithium enolate of a 1,3-dioxolan-4-one (B8650053) derived from (S)-mandelic acid reacts with α,β-unsaturated carbonyl compounds to produce Michael adducts with high diastereoselectivity. researchgate.net
Mandelate Ligands in Coordination Polymer Chemistry
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials can be tuned by changing the metal or the organic ligand. publish.csiro.au Mandelate and its derivatives have proven to be excellent sources of chirality for constructing chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.nettandfonline.com These materials have shown promise in applications such as enantioselective recognition and sensing. publish.csiro.auresearchgate.net
Design and Synthesis of Chiral Coordination Polymers and Metal-Organic Frameworks (MOFs)
For example, a novel chiral coordination polymer, [Cu(C6H5CH(OH)COO)(μ-C6H5CH(OH)COO)], was synthesized by reacting copper acetate (B1210297) with L-mandelic acid at room temperature. acs.orgnih.gov The resulting structure consists of one-dimensional zigzag chains. acs.org In another study, mandelic acid and its derivatives were combined with divalent transition metals and bridging dipyridyl co-ligands to create a series of one-dimensional coordination polymers. publish.csiro.au The packing of these polymers was found to be influenced by hydrogen bonding interactions. publish.csiro.aupublish.csiro.au
The synthesis of these materials can be influenced by various factors. Hydrothermal techniques are commonly used, where the choice of ligands and reaction conditions plays a crucial role in the formation of the final structure. lnu.edu.cn The introduction of substituents on the mandelate ligand, such as halogens, can introduce additional intermolecular interactions like halogen bonding, leading to different coordination modes and packing arrangements. researchgate.nettandfonline.com
Enantioselective Applications of Mandelate-Based Materials
The chirality embedded within mandelate-based CPs and MOFs makes them suitable for enantioselective applications. researchgate.net These materials can be used for the separation of racemic mixtures, a critical process in the pharmaceutical and chemical industries. researchgate.net The porous nature of some of these frameworks allows for the selective absorption or binding of one enantiomer over another. publish.csiro.au
For instance, chiral coordination polymers have demonstrated utility in enantioselective separation and catalysis. researchgate.net The design of porous chiral coordination polymers is particularly desirable for incorporating chiral guest molecules or substrates. publish.csiro.au An enantiomeric pair of chiral metal-organic materials based on mandelate and 4,4'-bipyridine (B149096) ligands has been prepared, exhibiting one-dimensional chiral channels that can potentially be used for enantioselective separations. researchgate.net
Use as a Building Block for Pharmaceutical Intermediates and Derivatives
This compound and its parent compound, mandelic acid, are important building blocks in the synthesis of a wide range of pharmaceutical compounds. lookchem.comresearchgate.net Their utility stems from their chiral nature, which is essential for producing enantiomerically pure drugs. wikipedia.org
Derivatives of mandelic acid are key intermediates in the synthesis of various pharmaceuticals. For example, (R)-mandelic acid derivatives are used in the preparation of drugs such as the vasodilator cyclandelate (B1669388) and the central nervous system stimulant pemoline. researchgate.net (S)-mandelic acid is utilized in the production of non-steroidal anti-inflammatory drugs. researchgate.net Furthermore, (R)-methyl-2-chloro mandelate serves as a common intermediate for the synthesis of the antiepileptic drug Cenobamate and the antiplatelet agent Clopidogrel. acs.org
The process of separating enantiomers of mandelic acid is crucial for its use as a pharmaceutical intermediate. Dynamic kinetic resolution, which combines enzymatic racemization with resolution, is an efficient method to obtain a single enantiomer in high yield. rsc.org Mandelate racemase is an enzyme that can interconvert the enantiomers of mandelic acid, and its immobilization has been studied for use in fixed-bed reactors to facilitate this process. nih.gov
The following table provides examples of pharmaceutical intermediates and derivatives synthesized using mandelic acid or its salts:
| Pharmaceutical Intermediate/Derivative | Therapeutic Application | Reference |
| Cyclandelate | Vasodilator | researchgate.net |
| Pemoline | Central Nervous System Stimulant | researchgate.net |
| (R)-methyl-2-chloro mandelate | Intermediate for Cenobamate and Clopidogrel | acs.org |
| N-methyl-3R-hydroxy-3-phenylpropylamine S-(+)-mandelate salt | Intermediate for N-methyl-3R-(2-methylphenoxy)-3-phenylpropylamine | google.com |
Analytical Methodologies for Research and Characterization of Mandelates
Development and Validation of Chromatographic Methods
Chromatographic techniques are central to the separation and quantification of sodium mandelate (B1228975) and its related compounds. Method development and validation ensure the accuracy, precision, and reliability of these analytical procedures.
High-Performance Liquid Chromatography (HPLC) for Mandelate Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like sodium mandelate. Several HPLC methods have been developed for the separation and quantification of mandelic acid and its salts.
Reverse-phase HPLC (RP-HPLC) is a common approach for analyzing mandelic acid. A simple isocratic method may utilize a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. The mobile phase typically consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.com The pH of the mobile phase is a critical parameter and is often acidic to ensure the mandelate is in its protonated form, which enhances retention on the nonpolar stationary phase. For instance, a mobile phase of acetonitrile, water, and phosphoric acid is effective for the separation of D-(-)-mandelic acid. For applications requiring mass spectrometry (MS) compatibility, volatile acids like formic acid are used instead of phosphoric acid.
Ion-exchange chromatography is another effective HPLC method for the analysis of methenamine (B1676377) mandelate, where the separation is based on the ionic interaction between the analyte and the stationary phase. semanticscholar.orgacs.org A study utilized a Zorbax SCX-300 column with a mobile phase of acetonitrile and 0.1M sodium perchlorate (B79767) monohydrate at a pH of 5.8. semanticscholar.orgacs.org
Chiral HPLC is essential for the separation of mandelic acid enantiomers. Chiral stationary phases (CSPs) like CHIRALPAK® IC, which is based on immobilized cellulosic tris(3,5-dichlorophenylcarbamate) on silica (B1680970) gel, have been successfully used to resolve mandelic acid enantiomers and their derivatives. nih.gov The mobile phase in chiral separations often consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol, and an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. nih.gov
The following table summarizes typical HPLC conditions for mandelate analysis:
| Technique | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV | Analysis of D-(-)-Mandelic Acid |
| Ion-Exchange HPLC | Zorbax SCX-300 semanticscholar.orgacs.org | Acetonitrile, 0.1M Sodium Perchlorate Monohydrate (pH 5.8) semanticscholar.orgacs.org | UV (212 nm) semanticscholar.orgacs.org | Determination of Methenamine Mandelate semanticscholar.orgacs.org |
| Chiral HPLC | CHIRALPAK® IC nih.gov | n-Hexane, Isopropanol, 0.1% TFA nih.gov | UV (230 nm) nih.gov | Enantiomeric separation of mandelic acid nih.gov |
Gas Chromatography (GC) for Derivatized Mandelates
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. chemicalbook.com Due to the low volatility and high polarity of mandelic acid and its salts, derivatization is a necessary step prior to GC analysis. researchgate.netshimadzu.co.uk Derivatization converts the polar carboxyl and hydroxyl groups into less polar and more volatile functional groups, improving chromatographic performance. nih.gov
Common derivatization methods for mandelic acid include esterification of the carboxylic acid group and etherification or acylation of the hydroxyl group. researchgate.netresearchgate.net For instance, mandelic acid can be converted to its methyl ester by reaction with methanol. researchgate.net To analyze for both enantiomers, derivatization with a chiral reagent can be performed to form diastereomers that can be separated on a non-chiral column. Alternatively, the derivatized mandelate can be analyzed on a chiral GC column. researchgate.net Trimethylsilyl (TMS) derivatives are also commonly prepared for GC analysis. rsc.org
Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives (e.g., CP Chirasil-Dex-CB), are widely used for the stereospecific analysis of mandelate enantiomers. researchgate.netorientjchem.org The choice of the stationary phase and the derivatizing agent is critical for achieving good separation. researchgate.net For example, a study on the chiral separation of mandelic acid derivatives tested various permethylated cyclodextrin selectors. researchgate.net
The following table provides examples of GC methods for derivatized mandelates:
| Derivatization Method | Column | Detector | Application |
|---|---|---|---|
| Esterification (e.g., with isopropanol) and acylation (e.g., with pentafluoropropionic anhydride) researchgate.net | Chiral CP Chirasil-Dex-CB researchgate.net | Flame Ionization Detection (FID) or Electron-Capture Detection (ECD) researchgate.net | Determination of mandelic acid enantiomers in urine researchgate.net |
| Trimethylsilylation (TMS) rsc.org | 3% OV-1 on Gas Chrom Q rsc.org | Flame Ionization Detector (FID) rsc.org | Simultaneous determination of urinary metabolites including mandelic acid rsc.org |
Method Development for Purity Assessment and Impurity Profiling
The assessment of purity and the identification of impurities in this compound are critical for its use in pharmaceutical and research settings. Organic impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. capes.gov.br
Method development for purity assessment often involves optimizing chromatographic conditions to achieve the separation of the main compound from all potential impurities. This requires a systematic approach to selecting the column, mobile phase composition, and detector. High-resolution chromatographic techniques are often necessary to separate closely related impurities.
Impurity profiling aims to identify and quantify the impurities present. This often involves the use of hyphenated techniques, such as LC-MS, which can provide structural information about the impurities. A recent study demonstrated a method for producing this compound with a purity of over 95% as verified by anion-exchange titration. Another method reported a purity of 94% with reduced energy input. nih.gov For enantiopure sodium (R)-mandelate, a dynamic kinetic resolution process has been developed. nih.gov
Mass Spectrometry (MS) Coupled Techniques
Mass spectrometry (MS) coupled with chromatographic techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides high sensitivity and selectivity for the analysis of this compound.
LC-MS is particularly well-suited for the analysis of mandelic acid and its salts without the need for derivatization. researchgate.net A method for the analysis of mandelic acid in urine using LC-MS with an electrospray ionization (ESI) source has been developed. researchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring the specific mass-to-charge ratio (m/z) of the mandelate ion. researchgate.net For mandelic acid, the selected m/z value in negative ion mode is typically 151. researchgate.net LC-tandem mass spectrometry (LC-MS/MS) offers even greater specificity and is used for the determination of trace levels of mandelic acid in complex matrices. nih.gov
GC-MS combines the separation power of GC with the detection capabilities of MS. After derivatization, GC-MS can be used for the identification and quantification of mandelic acid. nih.gov The mass spectrometer provides fragmentation patterns that can confirm the identity of the derivatized mandelate.
Spectrophotometric and Other Optical Methods
Spectrophotometric methods, particularly UV-Visible spectroscopy, are used for the quantitative analysis of this compound, especially in bulk form or in simple formulations. Mandelic acid exhibits a characteristic UV absorption spectrum due to its aromatic ring. The oxidation of mandelic acid can be monitored using a UV-Vis spectrophotometer. orientjchem.org The molar absorptivity of mandelic acid has been reported to be lower than that of benzoic acid in certain systems.
Other optical methods, such as circular dichroism (CD), are employed for the characterization of chiral mandelate derivatives. (S)-(+)-mandelic acid, for example, shows a positive Cotton effect at 210 nm in its CD spectrum. Infrared (IR) spectroscopy is another valuable tool for identifying functional groups and can be used to distinguish between different optical isomers of amphetamine as their mandelate salts. acs.org
Nuclear Magnetic Resonance (NMR) for Purity and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons, the methine proton (alpha to the carboxyl and hydroxyl groups), and the hydroxyl proton. chemicalbook.comnih.gov The chemical shifts and coupling patterns of these protons can confirm the structure of the compound. For purity analysis, the integration of the signals in the ¹H NMR spectrum can be used to quantify the amount of this compound relative to any impurities present. A recent study reported the use of NMR to analyze the purity of synthesized this compound. arkat-usa.orghelixchrom.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govchemicalbook.com Each unique carbon atom in the this compound structure gives a distinct signal in the ¹³C NMR spectrum, further confirming its identity.
Chiral NMR techniques are used to determine the enantiomeric excess of mandelic acid and its derivatives. This can be achieved by using chiral solvating agents, which form diastereomeric complexes with the enantiomers of mandelate, leading to separate signals in the NMR spectrum. arkat-usa.orgacs.org This allows for the direct determination of the enantiomeric ratio.
Future Directions and Emerging Research Avenues for Sodium Mandelate
Exploration of Novel Synthetic Routes and Biocatalytic Processes
Future research is likely to focus on developing more efficient and sustainable methods for producing enantiomerically pure mandelic acid and its salts. This includes the design of novel biocatalytic processes. researchgate.net One promising area is the use of dynamic kinetic resolution (DKR), which combines enzymatic racemization with a stereoselective reaction to theoretically achieve a 100% yield of the desired enantiomer. rsc.orgrsc.org Research into immobilized enzymes for continuous flow processes is also an active field. nih.gov
Advanced Computational Design and Prediction of Mandelate (B1228975) Properties and Interactions
Computational methods are increasingly being used to accelerate materials discovery and design. frontiersin.orgmit.edu For sodium mandelate, this could involve:
Predicting Material Properties: Using machine learning and computational chemistry to predict the physicochemical properties of different mandelate salts and polymorphs. frontiersin.orgresearchgate.net
Modeling Enzyme-Substrate Interactions: Molecular dynamics simulations can be used to model the interaction between mandelate and enzymes like mandelate racemase, aiding in the rational design of more efficient enzyme mutants. tandfonline.comicams.de
Development of New Chiral Separation Strategies
The demand for enantiomerically pure compounds continues to drive research into new chiral separation technologies. mdpi.com For mandelates, this includes:
Novel Chiral Stationary Phases (CSPs): The development of new CSPs for HPLC and other chromatographic techniques to improve the separation of mandelic acid enantiomers and its derivatives. nih.govresearchgate.netchromatographyonline.com
Membrane-Based Separation: The use of enantioselective membranes, potentially incorporating chiral metal-organic frameworks (MOFs), for the large-scale resolution of racemic mandelate. researchgate.net
Deeper Elucidation of Biological Mechanisms at the Molecular Level
Further research is needed to fully understand the biological roles of mandelate and its metabolites. This includes studying the structure and function of enzymes involved in mandelate metabolism at a molecular level. Understanding these mechanisms can lead to the development of new biocatalysts and therapeutic agents.
Integration of Mandelate Chemistry in Supramolecular Assemblies and Smart Materials
The ability of the mandelate ion to form complexes with metal ions and participate in hydrogen bonding makes it a candidate for incorporation into supramolecular structures. researchgate.net This could lead to the development of "smart" materials with responsive properties, such as gels or polymers that change in response to specific stimuli.
Q & A
Basic: What are the standard synthetic routes for preparing sodium mandelate in laboratory settings?
Answer:
this compound is typically synthesized via acid-base neutralization of mandelic acid with sodium hydroxide. Key steps include:
- Reagent preparation : Dissolve mandelic acid in a polar solvent (e.g., ethanol or water) and gradually add sodium hydroxide (1:1 molar ratio) under controlled pH (8–10) .
- Purification : Crystallize the product by slow evaporation or cooling. Purity is confirmed via melting point analysis (literature range: 130–135°C) and FT-IR spectroscopy (characteristic peaks at 1580 cm⁻¹ for carboxylate and 3400 cm⁻¹ for hydroxyl groups) .
- Alternative routes : Electrochemical carboxylation of benzaldehyde derivatives or enzymatic resolution of racemic mixtures may also be employed for enantiopure forms .
Basic: What analytical techniques are commonly employed to characterize this compound's purity and structural integrity?
Answer:
- Spectroscopic methods :
- FT-IR : Identifies carboxylate (C=O stretch) and hydroxyl groups .
- NMR : ¹H NMR (D₂O) shows aromatic protons (δ 7.3–7.5 ppm) and α-hydroxy proton (δ 4.8 ppm) .
- Chromatography : HPLC with a chiral column resolves enantiomers (retention time differences ≥2 min for R/S forms) .
- Thermal analysis : TGA confirms thermal stability up to 200°C .
Advanced: How do microbial pathways metabolize this compound, and what are the key enzymes involved?
Answer:
Microorganisms like Pseudomonas putida degrade this compound via the mandelate pathway , converting it to catechol or protocatechuate. Key steps include:
- Enzymatic oxidation : Mandelate dehydrogenase (MDH) catalyzes oxidation to phenylglyoxylate .
- Decarboxylation : Phenylglyoxylate decarboxylase generates benzaldehyde, which is further oxidized to benzoate .
- Regulation : Gene clusters (e.g., mdlABCD) are induced by mandelate, with MDH activity modulated by NAD⁺/NADH ratios .
Methodological note : Use knockout mutants or enzyme inhibitors (e.g., phenylmethylsulfonyl fluoride) to validate pathway steps .
Advanced: What challenges arise in controlling selectivity during catalytic oxidation of this compound derivatives?
Answer:
Catalytic oxidation of this compound derivatives (e.g., phenylethane-1,2-diol) often yields undesired by-products like benzoate or phenylglyoxylate due to:
- Keto-enolic equilibria : Favored under alkaline conditions (e.g., NaOH), leading to Cannizzaro-type reactions .
- pH sensitivity : At neutral pH (7.0), selective oxidation to mandelate dominates (yield >85%) .
Optimization strategy : - Use Au nanoparticles or transition-metal catalysts to suppress overoxidation.
- Monitor reaction progress via GC-MS or UV-Vis spectroscopy (λ = 260 nm for phenylglyoxylate) .
Advanced: How can researchers resolve enantiomeric forms of this compound using spectroscopic methods?
Answer:
Electronic Circular Dichroism (ECD) is the gold standard:
- Experimental setup : Dissolve enantiomers in water (0.1 mM) and record ECD spectra (190–300 nm). R-enantiomers show positive Cotton effects at 206 nm, while S-forms exhibit negative signals .
- Computational validation : Compare experimental spectra with time-dependent density functional theory (TDDFT) calculations. Discrepancies (e.g., 262 nm experimental vs. 231.8 nm calculated) highlight limitations in modeling charge-transfer transitions .
| Experimental Band (nm) | Calculated Band (nm) | Assignment |
|---|---|---|
| 206 | 203.4 | π→π* (aromatic) |
| 262 | 231.8 | π→π* (charge-transfer) |
Basic: What role does this compound play as an anionic surfactant in experimental formulations?
Answer:
this compound acts as a carboxylate-based surfactant due to its amphiphilic structure (hydrophobic benzene ring and hydrophilic carboxylate group). Applications include:
- Micelle formation : Critical micelle concentration (CMC) ≈ 8 mM in aqueous solutions, measured via surface tension plots .
- Stabilization : Enhances solubility of hydrophobic compounds in drug delivery systems or nanoparticle synthesis .
Advanced: What are the best practices for optimizing reaction conditions to minimize by-products in this compound synthesis?
Answer:
- By-product analysis : Common impurities include unreacted mandelic acid (HPLC retention time: 4.2 min) and sodium benzoate (TLC Rf = 0.6 in ethyl acetate:methanol 3:1) .
- Mitigation strategies :
Advanced: How do computational models compare with experimental data in predicting the electronic circular dichroism (ECD) spectra of this compound enantiomers?
Answer:
TDDFT calculations predict ECD band positions within 0.18–0.62 eV of experimental values but struggle with intensity ratios and charge-transfer transitions. Key findings:
- Band assignments :
- Experimental 206 nm (π→π* aromatic) aligns closely with calculations (203.4 nm).
- Discrepancy at 262 nm (experimental) vs. 231.8 nm (calculated) suggests incomplete modeling of solvent effects .
Methodological recommendation : Combine ECD with anisotropy spectroscopy (g-factor analysis) to improve enantiomeric excess (ee) quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
